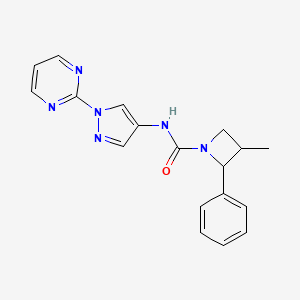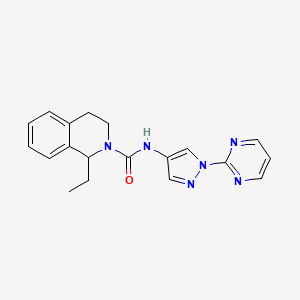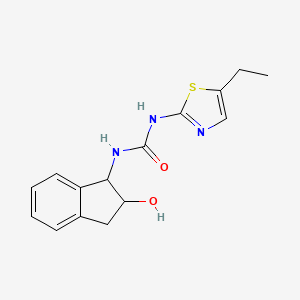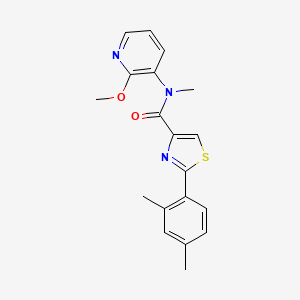
3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It is a heterocyclic compound that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide involves its interaction with the target enzyme or receptor. It binds to the active site of the enzyme or receptor and inhibits its activity, thereby preventing the progression of the disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to exhibit cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to reduce the levels of amyloid-β (Aβ) peptides in the brain, which are associated with the development of Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide in lab experiments include its high potency and selectivity towards the target enzyme or receptor. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide has been reported using different methods. One of the most commonly used methods involves the reaction of 3-bromo-4-chloropyridine with 5-methyl-1-phenylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes and receptors such as protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes and receptors are involved in various cellular processes and are potential targets for the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
3-bromo-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c1-11-15(10-19-21(11)12-5-3-2-4-6-12)20-16(22)13-7-8-18-9-14(13)17/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDABMFRGBIMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)
![N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B7663361.png)
![4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)


![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)

![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)

![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)

